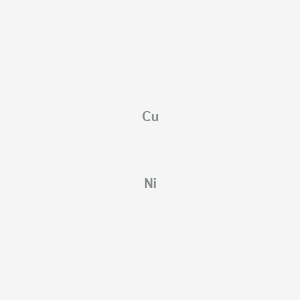
copper;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper-nickel, also known as cupronickel, is an alloy composed primarily of copper and nickel, with the copper content typically ranging from 60% to 90%. This alloy is known for its excellent resistance to corrosion, particularly in seawater, making it valuable for marine applications. Cupronickel is also used in various industrial and decorative applications due to its strength, workability, and aesthetic appeal .
準備方法
Synthetic Routes and Reaction Conditions
Copper-nickel alloys can be synthesized through several methods, including the flow-levitation method and vacuum sintering of powder. The flow-levitation method involves the direct preparation of copper-nickel nanoparticles, which are then sintered to form bulk nanocrystals. This method allows for the production of high-purity copper-nickel nanocrystals with uniform size distribution .
Industrial Production Methods
In industrial settings, copper-nickel alloys are typically produced by melting and casting processes. The raw materials, copper and nickel, are melted together in a furnace and then cast into the desired shapes. The alloy can also be produced through powder metallurgy, where powdered copper and nickel are mixed and then sintered at high temperatures to form a solid alloy .
化学反応の分析
Types of Reactions
Copper-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the alloy’s composition and the presence of other elements such as iron and manganese.
Common Reagents and Conditions
Oxidation: Copper-nickel alloys can oxidize when exposed to air or oxygen at high temperatures, forming a protective oxide layer that enhances corrosion resistance.
Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen gas, which can reduce oxides back to the metallic state.
Substitution: Substitution reactions involve the replacement of one metal ion with another in the alloy, which can alter its properties.
Major Products Formed
The major products formed from these reactions include various oxides and reduced metallic forms. For example, the oxidation of copper-nickel alloys can produce copper oxide and nickel oxide, while reduction reactions can regenerate the metallic alloy .
科学的研究の応用
Copper-nickel alloys have a wide range of scientific research applications:
作用機序
The mechanism by which copper-nickel alloys exert their effects is multifaceted:
Antimicrobial Activity: Copper ions released from the alloy generate reactive oxygen species (ROS), which damage microbial cell membranes and DNA, leading to cell death.
Catalytic Activity: Copper-nickel nanoparticles act as catalysts by providing active sites for chemical reactions, enhancing reaction rates and selectivity.
Corrosion Resistance: The formation of a protective oxide layer on the surface of the alloy prevents further oxidation and corrosion, particularly in marine environments.
類似化合物との比較
Copper-nickel alloys can be compared with other similar compounds such as:
Nickel Silver: An alloy of copper, nickel, and zinc, used primarily for decorative purposes due to its silver-like appearance.
Stainless Steel: An alloy of iron, chromium, and nickel, known for its excellent corrosion resistance and mechanical properties.
Copper-nickel alloys are unique in their combination of high corrosion resistance, good mechanical properties, and antimicrobial activity, making them suitable for a wide range of applications.
特性
CAS番号 |
12357-13-0 |
|---|---|
分子式 |
CuNi |
分子量 |
122.24 g/mol |
IUPAC名 |
copper;nickel |
InChI |
InChI=1S/Cu.Ni |
InChIキー |
YOCUPQPZWBBYIX-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


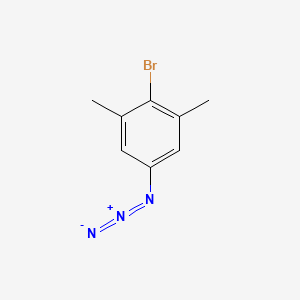
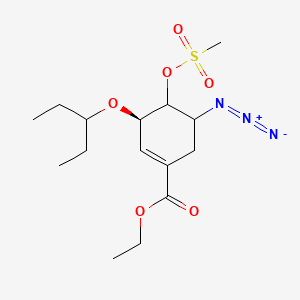
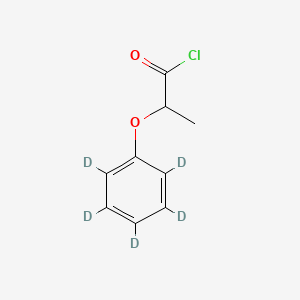
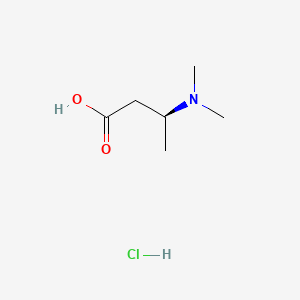
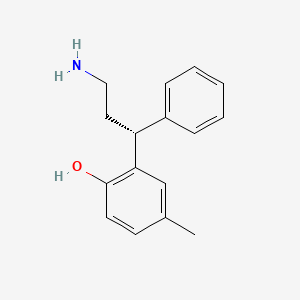
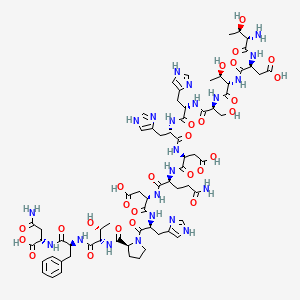
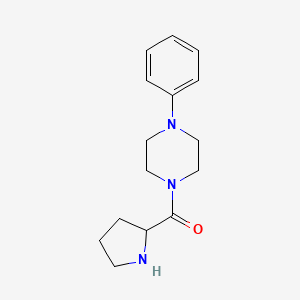
![1-[Bromo(difluoro)methyl]-4-tert-butylbenzene](/img/structure/B13448934.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)
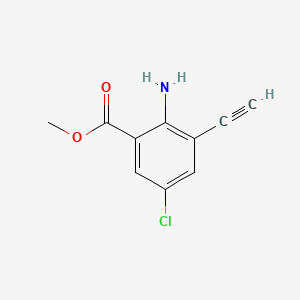
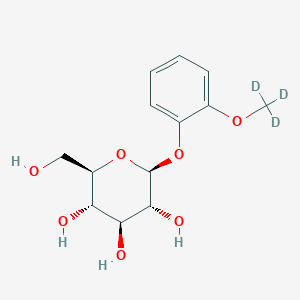
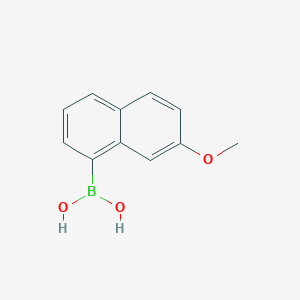
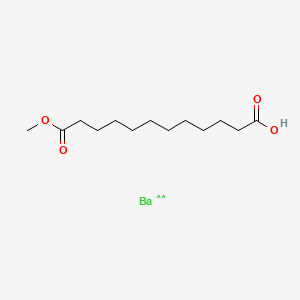
![4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/structure/B13448967.png)
